Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a hydroxyphenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminophenol and an aldehyde under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenol derivative reacts with an electrophile.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Amides and ester derivatives.
Scientific Research Applications
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 2,5-dimethyl-1,3-oxazole and 4,5-diphenyl-2-oxazole share structural similarities.
Phenylpropanoate Derivatives: Compounds like methyl 3-(4-hydroxyphenyl)propanoate and ethyl 3-(4-hydroxyphenyl)propanoate are structurally related.
Uniqueness
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate is unique due to the combination of its oxazole ring and hydroxyphenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C13H13NO4/c1-17-12(16)8-11(13-14-6-7-18-13)9-2-4-10(15)5-3-9/h2-7,11,15H,8H2,1H3 |
InChI Key |
RSROMXMQWVWHSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)C2=NC=CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.